N-benzyl-4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)benzamide
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Overview
Description
N-benzyl-4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a cyclopropyl ring, and a benzamide moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)benzamide typically involves multiple steps. One common route starts with the preparation of the cyclopropyl intermediate, which is then coupled with a benzylamine derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction conditions, and purification methods to achieve the desired quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-benzyl-4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-aminobenzamide: Lacks the cyclopropyl group, making it less complex.
N-benzyl-4-(cyclopropylcarbonyl)aminobenzamide: Similar structure but without the dimethyl and methylprop-1-en-1-yl groups.
Uniqueness
N-benzyl-4-({[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]carbonyl}amino)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopropyl ring and the specific substitution pattern make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C24H28N2O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-benzyl-4-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]amino]benzamide |
InChI |
InChI=1S/C24H28N2O2/c1-16(2)14-20-21(24(20,3)4)23(28)26-19-12-10-18(11-13-19)22(27)25-15-17-8-6-5-7-9-17/h5-14,20-21H,15H2,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
DOAPFWMHYCYJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
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